2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol
Description
2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol is a substituted imidazole derivative characterized by a 1H-imidazole core with distinct functional groups:
- Position 2: A methyl group.
- Position 5: A sulfanyl (-S-) linker connected to a 2-aminoethyl (-CH₂CH₂NH₂) moiety.
- Position 1: An ethan-1-ol (-CH₂CH₂OH) substituent.
This structure combines hydrophilic (ethanol, amino) and hydrophobic (methyl, imidazole) regions, making it a candidate for diverse biological interactions.
Core imidazole formation: Condensation reactions of glyoxal with ammonia and aldehydes/ketones.
Substituent introduction: Nucleophilic substitution or coupling reactions to install the sulfanyl and ethanol groups .
Functionalization: Protection/deprotection strategies for the amino group to avoid side reactions .
Physicochemical properties such as solubility, logP, and pKa remain unreported in the evidence. However, the presence of polar groups (ethanol, amino) implies moderate water solubility compared to purely lipophilic imidazoles .
Properties
CAS No. |
78949-90-3 |
|---|---|
Molecular Formula |
C8H15N3OS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-[5-(2-aminoethylsulfanyl)-2-methylimidazol-1-yl]ethanol |
InChI |
InChI=1S/C8H15N3OS/c1-7-10-6-8(13-5-2-9)11(7)3-4-12/h6,12H,2-5,9H2,1H3 |
InChI Key |
IRENOKWDNDDFRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCO)SCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol typically involves the reaction of 2-methylimidazole with 2-chloroethanol in the presence of a base to form the intermediate 2-(2-hydroxyethyl)-2-methylimidazole. This intermediate is then reacted with 2-aminoethanethiol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol is not fully understood. it is believed to interact with various molecular targets through its imidazole ring and aminoethyl sulfanyl group. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with cancer cell proliferation .
Comparison with Similar Compounds
Compound A : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol (CAS: 443-48-1)
Compound B : 5-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole (CAS: 173352-21-1)
- Structure : Benzimidazole core with a morpholine-ethylsulfanyl group at position 2 and ethoxy at position 4.
- Key Differences: The benzimidazole core (vs. Morpholine substituent increases hydrophilicity and may enhance blood-brain barrier penetration, as seen in anxiolytic applications .
Compound C : 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (CAS: 736169-76-9)
- Structure : Imidazole with benzenesulfonyl and phenyl groups, plus a sulfanyl-linked acetamide.
- Key Differences: Bulky benzenesulfonyl and phenyl groups confer steric hindrance, reducing solubility. Acetamide group may enhance metabolic stability compared to the ethanol group in the target compound .
Functional Group Analysis
Key Observations :
- Aminoethylsulfanyl vs. Nitro: The aminoethylsulfanyl group in the target compound may enhance water solubility and hydrogen-bonding capacity compared to nitro substituents, which are redox-active but less polar .
- Ethanol vs.
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